molecular formula C49H69N13O12 B12824114 Valine angiotensin II

Valine angiotensin II

Cat. No.: B12824114
M. Wt: 1032.2 g/mol
InChI Key: NLPUTBDZNNXHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is composed of the amino acids aspartic acid, arginine, valine, tyrosine, histidine, proline, and phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .

Chemical Reactions Analysis

Types of Reactions

Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.

    Reduction: Reducing agents like DTT or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

Asp-Arg-Val-Tyr-Val-His-Pro-Phe has numerous applications in scientific research:

Mechanism of Action

Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .

Properties

Molecular Formula

C49H69N13O12

Molecular Weight

1032.2 g/mol

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)

InChI Key

NLPUTBDZNNXHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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